2-(1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-(methylthio)-1,2,5,6-tetrahydropyridin-3-yl)acetic acid
Description
2-(1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-(methylthio)-1,2,5,6-tetrahydropyridin-3-yl)acetic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorophenyl group, and a tetrahydropyridine ring
Properties
Molecular Formula |
C19H22FNO3S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid |
InChI |
InChI=1S/C19H22FNO3S/c1-25-16-8-9-21(11-13(16)10-17(22)23)18(19(24)12-6-7-12)14-4-2-3-5-15(14)20/h2-5,12,18H,6-11H2,1H3,(H,22,23) |
InChI Key |
JFOXRQBYGGRHDK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(CN(CC1)C(C2=CC=CC=C2F)C(=O)C3CC3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-(methylthio)-1,2,5,6-tetrahydropyridin-3-yl)acetic acid involves multiple steps, including the formation of the cyclopropyl and fluorophenyl groups, followed by the construction of the tetrahydropyridine ring. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-(methylthio)-1,2,5,6-tetrahydropyridin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-(methylthio)-1,2,5,6-tetrahydropyridin-3-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-(methylthio)-1,2,5,6-tetrahydropyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Cyclopropyl-1-(2-fluorophenyl)ethan-1-one
- (2R,3R)-1-(Cyclopropylacetyl)-N-(2-fluorophenyl)-2-(hydroxymethyl)-3-phenyl-1,6-diazaspiro[3.3]heptane-6-carboxamide
Uniqueness
What sets 2-(1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-(methylthio)-1,2,5,6-tetrahydropyridin-3-yl)acetic acid apart from similar compounds is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
